molecular formula C9H12N2O3 B1521866 Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate CAS No. 912330-17-7

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate

Cat. No.: B1521866
CAS No.: 912330-17-7
M. Wt: 196.2 g/mol
InChI Key: MGCMWQNFPSHNIO-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The compound ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate (CAS: 912330-17-7) derives its systematic name from the fused bicyclic framework comprising a partially saturated pyridine ring and an isoxazole moiety. The IUPAC name specifies:

  • Ethyl ester at position 3 of the isoxazole ring.
  • Tetrahydro designation for the pyridine ring, indicating saturation at positions 4, 5, 6, and 7.
  • Isoxazolo[4,5-c]pyridine numbering, where the isoxazole ring (positions 1, 2, 3) fuses to the pyridine ring such that isoxazole position 4 aligns with pyridine position c (Figure 1).

Isomeric distinctions arise from alternative fusion patterns. For example, isoxazolo[4,5-b]pyridine derivatives differ in the connectivity between the isoxazole and pyridine rings, altering substituent positions and electronic properties.

Molecular Geometry and Ring Conformation Analysis

X-ray crystallography and computational studies reveal key structural features:

  • The pyridine ring adopts a boat conformation due to partial saturation, with puckering parameters (Δ = 0.42 Å, θ = 112°) indicating moderate distortion.
  • The isoxazole ring remains planar, with bond lengths of 1.34 Å (N–O) and 1.38 Å (C–O), consistent with aromatic delocalization.
  • The ester group at position 3 projects orthogonally to the isoxazole plane, minimizing steric clash with the pyridine ring.

Table 1: Key Bond Lengths and Angles

Bond/Angle Value (Å/°)
N1–O2 (isoxazole) 1.34
C3–O4 (ester) 1.21
C7–N8 (pyridine) 1.47
O2–C3–O4 angle 122°

Comparative Analysis with Isoxazolo[4,5-b]pyridine Derivatives

Isoxazolo[4,5-b]pyridine derivatives exhibit distinct structural and electronic properties due to differing ring fusion:

Table 2: Structural Comparison of [4,5-c] vs. [4,5-b] Isoxazolopyridines

Feature [4,5-c] Derivative [4,5-b] Derivative
Fusion Position Pyridine position c Pyridine position b
Substituent Reactivity Ester stabilizes C3 Nitro group at C6
Synthesis Conditions Mild cyclization (K₂CO₃) Harsh conditions (NaH, 130°C)

The [4,5-c] isomer’s electron-withdrawing ester group enhances stability against ring-opening reactions compared to nitro-substituted [4,5-b] analogs.

Crystallographic Data and Hydrogen Bonding Patterns

Single-crystal X-ray diffraction (SC-XRD) data for related isoxazolopyridines reveal:

  • Crystal System : Monoclinic (space group P2₁/c).
  • Unit Cell Parameters : a = 7.12 Å, b = 12.34 Å, c = 14.56 Å, β = 98.7°.
  • Hydrogen Bonds : Intermolecular C–H···O interactions (2.65–2.89 Å) between ester carbonyls and adjacent pyridyl hydrogens stabilize the lattice.

Figure 2 : Hydrogen-bonded dimer formation in the crystal lattice, mediated by C7–H···O=C interactions.

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydro-[1,2]oxazolo[4,5-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-2-13-9(12)8-6-5-10-4-3-7(6)14-11-8/h10H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGCMWQNFPSHNIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC2=C1CNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90659440
Record name Ethyl 4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912330-17-7
Record name Ethyl 4,5,6,7-tetrahydro[1,2]oxazolo[4,5-c]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90659440
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Stepwise Preparation Method

Step Reaction Type Starting Material / Intermediate Reagents and Conditions Product / Intermediate Notes
1 Ring-opening and Esterification Pyrrolidin-2-one (Compound I) Methanesulfonic acid (anhydrous), Ethanol or Methanol, Water-free conditions Ethyl or Methyl 5-hydroxy-3,6-dihydropyridine-1,4-dicarboxylate (Compound II) One-pot synthesis, methanesulfonic acid salt isolated as solid; water-free conditions improve yield
2 Catalytic Hydrogenation Compound II Palladium on charcoal, Hydrogen gas Reduced intermediate (Compound III) Hydrogenation reduces double bonds, preparing for cyclization
3 Purification Compound III Acidified water wash, thin-film distillation Purified Compound V Purification avoids impurities, colorless oil obtained
4 Dieckmann Condensation (Ring-closure) Compound V Sodium methoxide or sodium ethoxide, suitable solvent Bicyclic compound (Compound VI) High yield, avoids undesired side products; keto-enol tautomerism present
5 Ketal Formation (Protection) Compound VI Ethylene glycol, acid catalyst Ketal-protected intermediate (Compound VII) Protecting ketone group for subsequent reactions
6 Isoxazole Ring Formation Intermediate from Step 5 Hydroxylamine hydrochloride, base (e.g., NaOH) Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate Cyclization forming isoxazole ring completes target molecule

Detailed Research Findings

  • Ring-opening and Esterification: Using pyrrolidin-2-one as a starting lactam, the ring is opened under anhydrous acidic conditions (methanesulfonic acid) with ethanol to form the ethyl ester intermediate. The anhydrous environment is critical to prevent hydrolysis and side reactions, resulting in high yields of the ester intermediate.

  • Catalytic Hydrogenation: The intermediate undergoes hydrogenation with palladium on charcoal to saturate double bonds, facilitating the formation of the bicyclic ring system in subsequent steps.

  • Dieckmann Condensation: This intramolecular condensation uses sodium methoxide or ethoxide to close the ring, forming the bicyclic core of the compound. The reaction conditions are optimized to maximize yield and minimize side products, leveraging keto-enol tautomerism for reactivity.

  • Isoxazole Ring Formation: The final heterocyclic ring is formed by treating the keto or ketal intermediate with hydroxylamine hydrochloride and a base such as sodium hydroxide. This step forms the isoxazole ring fused to the pyridine, completing the target structure.

Comparative Analysis of Key Process Parameters

Parameter Optimal Condition Effect on Yield/Purity Comments
Acid Type for Ring Opening Methanesulfonic acid (anhydrous) High yield, clean reaction Avoids bulky protecting groups, cost-effective
Solvent for Esterification Ethanol (anhydrous) Efficient ester formation Water-free critical to prevent hydrolysis
Catalyst for Hydrogenation Pd on charcoal Complete reduction Standard catalytic hydrogenation
Base for Dieckmann Condensation Sodium methoxide or ethoxide High yield, minimal side products Controls keto-enol tautomerism equilibrium
Cyclization Agent for Isoxazole Ring Hydroxylamine hydrochloride + NaOH Efficient ring closure Forms isoxazole ring, essential for target compound

Summary Table of Preparation Route

Step Reaction Key Reagents Intermediate/Product Yield / Notes
1 Ring-opening & Esterification Methanesulfonic acid, Ethanol Ethyl 5-hydroxy-3,6-dihydropyridine dicarboxylate High yield, isolated solid
2 Catalytic Hydrogenation Pd/C, H2 Reduced bicyclic intermediate Efficient saturation
3 Purification Acidified water, distillation Purified intermediate Colorless oil
4 Dieckmann Condensation NaOMe or NaOEt Bicyclic keto-enol intermediate High yield, selective
5 Ketal Formation (optional) Ethylene glycol, acid catalyst Ketal-protected intermediate Protects ketone
6 Isoxazole Ring Closure Hydroxylamine hydrochloride, NaOH This compound Final product, cyclized heterocycle

Additional Notes

  • The process avoids the use of bulky protecting groups such as N-benzyl, improving atom economy and reducing cost.
  • The use of ionic liquids (triethylammonium methanesulfonate) in situ can facilitate water removal and improve reaction efficiency during ring-opening.
  • Purification steps such as thin-film distillation are crucial to obtain high purity intermediates suitable for pharmaceutical applications.
  • While direct synthetic routes exist, multi-step synthesis remains the standard due to the complexity of the fused bicyclic isoxazolopyridine structure.

Chemical Reactions Analysis

N-Acylation Reactions

The tetrahydro-pyridine nitrogen undergoes selective acylation to produce derivatives with enhanced pharmacological activity.

Procedure :

  • React Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate with acyl chlorides or activated carboxylic acids (e.g., 5-chloro-2,4-dihydroxybenzoic acid).

  • Use coupling agents: EDC·HCl and HOBt in DMF with triethylamine (TEA) .

Table 2: N-Acylation Derivatives and Yields

Acylating AgentProduct StructureYield
5-Chloro-2,4-dihydroxybenzoic acidEthyl 5-(5-chloro-2,4-dihydroxybenzoyl)-derivative72%
2,4-Dihydroxybenzoic acidEthyl 5-(2,4-dihydroxybenzoyl)-derivative40%
5-Chloro-2,4-dimethoxyphenylN5-(5-Chloro-2,4-dimethoxyphenyl)-derivative73%

Hydrolysis of the Ester Group

The ethyl ester undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives:

  • Basic Hydrolysis : NaOH in ethanol/water (80°C, 4 hours) yields the carboxylic acid (quantitative conversion) .

  • Application : The acid intermediate is used for further functionalization, such as amide bond formation with primary amines (e.g., ethylamine) .

Mechanistic Insight :
RCOOEt+OHRCOO+EtOH\text{RCOOEt}+\text{OH}^-\rightarrow \text{RCOO}^-+\text{EtOH}

The reaction proceeds via nucleophilic acyl substitution .

Ring-Opening and Functionalization

The isoxazole ring participates in regioselective ring-opening reactions:

  • Acid-Catalyzed Hydrolysis : Concentrated HCl at 100°C cleaves the isoxazole ring to form α,β-unsaturated ketones .

  • Reduction : Hydrogenation with Pd/C under 1–1.5 bar H₂ saturates the pyridine ring, enhancing stability for further modifications .

Microwave-Assisted Modifications

Microwave irradiation significantly improves reaction efficiency:

  • Example : Synthesis of ethyl 5-chloromethyl-7-phenylisoxazolo[4,5-b]pyridine-6-carboxylate achieves 70% yield in 20 minutes vs. 63% yield over 6 hours conventionally .

Key Advantages :

  • Reduced reaction time (minutes vs. hours).

  • Higher purity due to minimized side reactions.

Ionic Liquid-Mediated Reactions

Triethylammonium acetate (TEAA) ionic liquid enhances reaction sustainability:

  • Role : Acts as both solvent and catalyst, enabling room-temperature reactions with 75–85% yields .

  • Recyclability : TEAA is reused for 5 cycles with <5% efficiency loss .

Comparative Reactivity with Analogues

Table 3: Reactivity Comparison with Structural Analogues

CompoundReactivity with EDC/HOBtHydrolysis Rate (Ester)
This compoundHighFast (t₁/₂ = 30 min)
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylateModerateSlow (t₁/₂ = 120 min)
Ethyl 3-(1H-imidazol-1-yl)propanoateLowNo hydrolysis

Scientific Research Applications

It appears Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate is a chemical compound with potential applications in scientific research. The search results provide information about its chemical properties, related compounds, and potential research uses.

Chemical Information

  • IUPAC Name this compound hydrochloride is the compound's systematic name .
  • Other Designations The compound is also known as this compound HCL .
  • Chemical Formula The linear formula is C9H13ClN2O3 .
  • Molecular Weight The molecular weight is 196.20 .
  • CAS Number The CAS number is 912330-17-7 .

Safety Information

  • Hazard Statements The compound has hazard statements H302, H315, H319, and H335 .
  • Precautionary Statements Precautionary statements include P280 and P305+P351+P338 .
  • Signal Word The signal word is "Warning" .

Potential Research Applications

While the search results do not explicitly detail the applications of this compound, they do offer some clues:

  • Related Compounds this compound is a tetrahydropyridine and a derivative of isoxazole . Isoxazoles and tetrahydropyridines have a range of biological activities, which may suggest potential applications for this compound .
  • Gaboxadol Connection The search results mention Gaboxadol, also known as 4,5,6,7-tetrahydroisoxazolo(5,4-c)pyridin-3-ol (THIP), which is a conformationally constrained derivative of the alkaloid muscimol . Gaboxadol affects the GABA system and has been studied for analgesic, anxiolytic, and sedative properties . The structural similarity between Gaboxadol and this compound may indicate similar applications or mechanisms of action.

Relevant information about GABA receptors

  • Gaboxadol is a supra-maximal agonist at α~4~β~3~δ, low-potency agonist at α~1~β~3~γ~2~, partial agonist at α~4~β~3~γ, and antagonist at ρ1 GABA~A~ receptors .
  • Gaboxadol has a unique affinity for extrasynaptic α~4~β~3~δ GABA~A~ receptors, which mediate tonic inhibition and are typically activated by ambient, low levels of GABA in the extrasynaptic space .
  • Compared to muscimol, gaboxadol binds less potently to α~4~β~3~δ GABA~A~ receptors (EC~50~ .2μM vs 13μM), but is capable of evoking a greater maximum response (Emax 120% vs 224%) .

Mechanism of Action

The mechanism of action of Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways.

Comparison with Similar Compounds

Structural Analogues with Modified Ester Groups

  • Methyl Ester Derivative: 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridine-3-carboxylic acid methyl ester (CAS: 1207175-95-8) shares the core structure but substitutes ethyl with a methyl ester. This minor alteration reduces molecular weight (182.18 g/mol vs. 215.68 g/mol for the ethyl variant) and may slightly decrease lipophilicity, affecting tissue penetration .
  • Hydrochloride Salt: The hydrochloride form (Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate hydrochloride) improves solubility in aqueous environments, a critical factor for intravenous formulations .

Analogues with Heterocyclic Core Modifications

  • Thiophene-Based Analogues: Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (2d) replaces the pyridine ring with a thiophene. This modification alters electronic properties and binding affinities, as sulfur’s polarizability impacts receptor interactions .

Pharmacologically Active Analogues

  • THIP (Gaboxadol) : 4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol is a potent δ-subunit-preferring GABAA receptor agonist. Unlike the ethyl ester, THIP’s hydroxyl group facilitates direct receptor binding, demonstrating sedative and analgesic effects in rodents .
  • THPO Derivatives : 4,5,6,7-Tetrahydroisoxazolo[4,5-c]pyridin-3-ol (THPO) acts as a GABA uptake inhibitor. Methylated derivatives (e.g., O-methyl-THPO) exhibit muscarinic receptor agonist activity, highlighting how substituents redirect biological function .

Comparative Pharmacological Profiles

Table 1: Key Pharmacological and Physicochemical Properties

Compound Name Molecular Weight (g/mol) Key Functional Group Primary Target Biological Effect References
This compound 215.68 Ethyl ester Not fully characterized Potential prodrug for GABA modulation
THIP (Gaboxadol) 157.14 Hydroxyl δ-GABAA receptors Sedation, analgesia
O-Methyl-THPO 171.15 Methoxy Muscarinic receptors Cholinergic activation
Methyl ester analogue (CAS: 1207175-95-8) 182.18 Methyl ester Undetermined Structural model for SAR studies

Receptor Selectivity and Mechanisms

  • GABAA Receptor Modulation : THIP’s high affinity for extrasynaptic δ-GABAA receptors (EC50 ~1.2 μM) underlies its neurodepressive effects, whereas the ethyl ester’s activity remains speculative, possibly requiring esterase-mediated conversion to a hydroxylated form .
  • Muscarinic Activity: O-Methyl-THPO derivatives exhibit EC50 values in the nanomolar range for muscarinic receptors, suggesting that esterification or alkylation can redirect activity from GABAergic to cholinergic pathways .

Metabolic and Pharmacokinetic Considerations

  • The ethyl ester group in the target compound likely extends half-life by resisting rapid hydrolysis compared to THIP’s hydroxyl group, which is susceptible to phase II metabolism .
  • Thiophene-based analogues (e.g., 2d) may exhibit altered metabolic pathways due to sulfur’s impact on cytochrome P450 interactions .

Biological Activity

Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate (CAS No. 912265-91-9) is a compound of interest due to its potential biological activities, particularly its interaction with the GABAergic system. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9_9H13_{13}ClN2_2O3_3
  • Molecular Weight : 232.66 g/mol
  • Physical Form : White to yellow solid
  • Purity : Typically ≥ 95%

This compound is structurally related to gaboxadol (THIP), a known GABAA_A receptor agonist. It exhibits functional selectivity for GABAA_A receptors containing the delta subunit, which are implicated in various neurological functions and disorders.

GABAergic Activity

Research indicates that compounds like THIP can enhance GABA-mediated neurotransmission. This compound may similarly modulate GABA uptake and receptor activity, suggesting potential applications in treating anxiety and other GABA-related disorders .

Antinociceptive Effects

Studies have demonstrated that THIP exhibits antinociceptive properties in animal models. Chronic administration has shown tolerance development but also an increase in alpha-2 adrenergic receptor density in the brain . This suggests a complex interaction between the GABAergic and noradrenergic systems.

Neuroprotective Properties

In vivo studies have indicated that compounds related to this compound may protect against excitotoxic damage in neuronal cells. These findings highlight its potential role in neurodegenerative disease therapies by reducing excitatory neurotransmitter release and glial activation .

Case Studies

  • GABA Uptake Inhibition : A comparative study involving THIP showed that it effectively inhibits GABA uptake in vitro. This compound may exhibit similar properties based on structural similarities .
  • Tolerance Development : In a chronic treatment model with THIP analogs, researchers observed increased sensitivity to clonidine's antinociceptive effects following tolerance to THIP. This suggests that repeated exposure alters receptor dynamics within the central nervous system .

Data Table: Biological Activities of this compound

Activity Effect Reference
GABA Uptake InhibitionPotential inhibition observed
Antinociceptive EffectReduced pain response in animal models
NeuroprotectionDecreased excitotoxic damage
Receptor InteractionIncreased alpha-2 adrenergic receptor density

Q & A

Advanced Research Question

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve hydrogenation efficiency in pyridine ring saturation .
  • Flow chemistry : Continuous flow systems reduce reaction times and improve reproducibility for multi-step syntheses .
  • Quality control : Implement HPLC with UV detection (λ = 254 nm) to ensure >98% purity, critical for pharmacological studies .

How can contradictory data in biological activity across studies be resolved?

Advanced Research Question
Discrepancies (e.g., variable MIC values) may arise from:

  • Strain-specific resistance : Test against panels of drug-resistant pathogens (e.g., isoniazid-resistant Mtb) .
  • Solubility limitations : Use co-solvents (e.g., DMSO/PEG mixtures) to improve bioavailability in assays .
  • Metabolic stability : Perform hepatic microsome assays to assess compound degradation .

What computational approaches predict target interactions for this compound?

Advanced Research Question

  • Molecular docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., Mtb cytochrome P450) .
  • QSAR modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with activity using Hammett constants .
  • MD simulations : Analyze binding stability over 100-ns trajectories to prioritize derivatives for synthesis .

How can solubility challenges be addressed during formulation?

Advanced Research Question

  • Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 25 µL stock in PBS) .
  • Prodrug strategies : Introduce esterase-cleavable groups (e.g., acetyl) to enhance permeability .
  • Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

What strategies enable regioselective functionalization of the bicyclic core?

Advanced Research Question

  • Directed C-H activation : Use Pd-catalyzed coupling to install aryl groups at the C-6 position .
  • Aldol condensation : Base-mediated reactions selectively modify the C-3 methyl group without disrupting the isoxazolo ring .
  • Protecting group interplay : Boc and Fmoc groups shield amines during orthogonal derivatization .

What in vitro/in vivo models assess toxicity and pharmacokinetics?

Advanced Research Question

  • ADME profiling : Use Caco-2 monolayers for permeability and cytochrome P450 inhibition assays .
  • Rodent models : Evaluate acute toxicity (LD50_{50}) and plasma half-life (t1/2_{1/2}) in Sprague-Dawley rats .
  • Metabolite identification : LC-MS/MS detects phase I/II metabolites in hepatic microsomes .

How do structural modifications influence SAR in related derivatives?

Advanced Research Question
Key SAR insights include:

  • Substituent effects : Nitrophenyl groups enhance antimicrobial activity, while iodine improves pharmacokinetics (e.g., t1/2_{1/2}) .
  • Core rigidity : Saturation of the pyridine ring reduces off-target binding compared to planar analogs .
  • Comparative table :
DerivativeModificationBiological ImpactSource
6-(4-iodophenyl) derivativeIodine substitutionImproved t1/2_{1/2}
Trifluoromethyl analogCF3_3 groupEnhanced enzyme inhibition
Thiophene-fused derivativeSulfur incorporationAntimycobacterial activity

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate
Reactant of Route 2
Ethyl 4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxylate

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